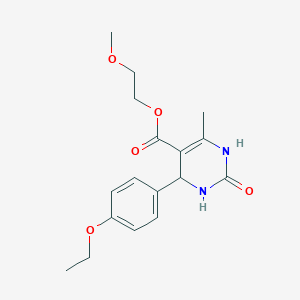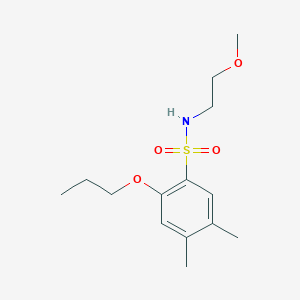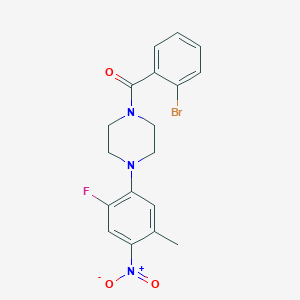![molecular formula C20H22O4 B5059240 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound used in scientific research for various purposes. This compound is also known as AMPPB and is a member of the family of benzaldehydes. It has gained significant attention due to its potential applications in neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is through its interaction with the mGluR7 receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters, such as glutamate and GABA, in the brain. The activation of mGluR7 receptor has been shown to have neuroprotective and anti-inflammatory effects. On the other hand, the inhibition of this receptor by AMPPB has been shown to have analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have neuroprotective effects against neurotoxic insults, such as ischemia, traumatic brain injury, and neuroinflammation. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in lab experiments has several advantages and limitations. The advantages include its high potency and selectivity for the mGluR7 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, it has been shown to have good pharmacokinetic properties, such as good brain penetration and long half-life. The limitations include its limited solubility in water, which requires the use of organic solvents for administration. Additionally, the potential off-target effects of AMPPB on other receptors, such as mGluR8 and GABA receptors, need to be considered.
Orientations Futures
There are several future directions for the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in scientific research. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as chronic pain, anxiety disorders, depression, and schizophrenia. Another direction is to explore its mechanism of action and its interaction with other receptors and signaling pathways. Additionally, the development of more potent and selective analogs of AMPPB may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a multi-step process. The first step involves the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin to form 3-(4-allyl-2-methoxyphenoxy)propyl chloride. The second step involves the reaction of 3-(4-allyl-2-methoxyphenoxy)propyl chloride with benzaldehyde in the presence of a base catalyst to form this compound.
Applications De Recherche Scientifique
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde has been extensively used in scientific research, particularly in neuroscience and pharmacology. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of various physiological and pathological processes, such as pain, anxiety, depression, addiction, and neurodegeneration. Therefore, the use of AMPPB has been investigated in various preclinical models of these conditions.
Propriétés
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-6-12-23-18-9-5-4-8-17(18)15-21/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMGEMNPFUKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)
![1'-(4-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059189.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)

![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)